molecular formula C23H32O4 B10819452 Cannabidiolic acid methyl ester

Cannabidiolic acid methyl ester

Cat. No.: B10819452
M. Wt: 372.5 g/mol
InChI Key: GSBCCWIIKCFQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cannabidiolic Acid Methyl Ester (CBDA-ME), also referred to as HU-580, is a synthetic derivative of cannabidiolic acid (CBDA), a naturally occurring acidic cannabinoid in Cannabis sativa. CBDA-ME is synthesized through esterification of CBDA’s carboxylic acid group, replacing it with a methyl ester moiety. This modification significantly enhances chemical stability, addressing CBDA’s inherent lability and susceptibility to decarboxylation into cannabidiol (CBD) under ambient conditions .

  • Antidepressant effects: Reduction of depression-like behavior in genetic animal models of depression (e.g., Wistar Kyoto rats) .
  • Anti-nausea and anxiolytic effects: Mediated via enhanced 5-HT1A receptor activation, outperforming CBDA in potency .
  • Antiviral activity: Superior inhibition of SARS-CoV-2 variants compared to CBDA .
  • Sleep modulation: Regulation of the sleep-wake cycle in rodents .

Properties

IUPAC Name

methyl 2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-6-pentylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-6-7-8-9-16-13-19(24)21(22(25)20(16)23(26)27-5)18-12-15(4)10-11-17(18)14(2)3/h12-13,17-18,24-25H,2,6-11H2,1,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBCCWIIKCFQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1C(=O)OC)O)C2C=C(CCC2C(=C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification via Dicyclohexylcarbodiimide (DCC) Coupling

The reaction begins with dissolving CBDA in dichloromethane (CH₂Cl₂), followed by the addition of methanol (CH₃OH), 4-pyrrolidinopyridine (a catalyst), and DCC. The mixture is stirred at room temperature overnight, facilitating the formation of the methyl ester. Key steps include:

  • Reagent Proportions :

    • CBDA (175 mg, 0.488 mmol)

    • Methanol (0.488 mmol)

    • 4-Pyrrolidinopyridine (7.2 mg, 0.048 mmol)

    • DCC (121 mg, 0.585 mmol)

  • Workup Procedure :

    • Evaporation of the solvent under reduced pressure.

    • Acidification with 5% hydrochloric acid (HCl).

    • Extraction with CH₂Cl₂, followed by washing with saturated sodium bicarbonate (NaHCO₃).

    • Drying over magnesium sulfate (MgSO₄) and solvent removal.

  • Purification :

    • Column chromatography using a 2% ether-petroleum ether eluent to isolate CBDA-ME.

This method achieves a stable ester bond, preventing decarboxylation observed in CBDA under thermal stress.

Reaction Optimization and Critical Parameters

Solvent and Catalyst Selection

Dichloromethane serves as an ideal solvent due to its ability to dissolve both CBDA and DCC while maintaining reaction homogeneity. The use of 4-pyrrolidinopyridine enhances reaction efficiency by activating the carboxyl group of CBDA, facilitating nucleophilic attack by methanol.

Temperature and Time Considerations

The reaction proceeds at room temperature (20–25°C) over 12–18 hours, balancing reaction completeness with minimal side product formation. Prolonged stirring beyond 24 hours may lead to DCC decomposition, reducing yield.

Purification and Characterization of CBDA-ME

Chromatographic Purification

Post-synthesis purification employs silica gel column chromatography with a low-polarity eluent (2–20% ether in petroleum ether) to separate CBDA-ME from unreacted CBDA and DCC byproducts. The choice of eluent concentration depends on the crude mixture’s complexity.

Table 1: Purification Conditions for CBDA-ME

ParameterSpecificationSource
Stationary PhaseSilica Gel (60–120 mesh)
Eluent2% Ether in Petroleum Ether
Alternative Eluent20% Ether in Petroleum Ether
Yield60–75% (Post-Purification)

Analytical Characterization

CBDA-ME is characterized using:

  • Nuclear Magnetic Resonance (NMR) : Confirms esterification via shifts in the carboxyl carbon (δ 170–175 ppm) and methyl ester protons (δ 3.6–3.8 ppm).

  • High-Performance Liquid Chromatography (HPLC) : Purity >95% with a C18 column and methanol-water mobile phase.

PropertyValueSource
Molecular FormulaC₂₃H₃₂O₄
Molecular Weight372.5 g/mol
Solubility30 mg/mL in DMF or DMSO; 20 mg/mL in Ethanol
CAS Number55658-71-4

Applications in Preclinical Research

CBDA-ME has been utilized in studies investigating:

  • Anti-Nausea Effects : Doses as low as 0.01 μg/kg (i.p.) reduced acute nausea in rodent models via 5-HT₁A receptor modulation.

  • Neuropathic Pain : Demonstrated anti-hyperalgesic activity at 10 mg/kg in peripheral neuropathy models.

  • Depression : Showed sex-dependent anti-depressive effects in Wistar-Kyoto rats at 1–10 mg/kg .

Chemical Reactions Analysis

Types of Reactions

Cannabidiolic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or thioesters.

Scientific Research Applications

    Chemistry: Used as a stable analogue of cannabidiolic acid for studying cannabinoid chemistry.

    Biology: Investigated for its effects on neuronal activity and neurochemical modulation.

    Medicine: Explored for its therapeutic potential in managing anxiety, depression, and nausea.

Mechanism of Action

Cannabidiolic acid methyl ester exerts its effects by interacting with various molecular targets and pathways:

Comparison with Similar Compounds

CBDA-ME vs. CBDA

Property CBDA-ME (HU-580) CBDA
Stability High (resists decarboxylation) Low (prone to degradation)
5-HT1A Affinity Enhanced receptor activation Moderate affinity
Antidepressant Effects Effective at lower doses Limited evidence
Antiviral Activity Stronger inhibition of SARS-CoV-2 Moderate activity

Key Findings :

  • CBDA-ME’s esterification improves bioavailability and in vivo efficacy. For example, it reduces LiCl-induced vomiting in shrews without tolerance development, unlike CBDA, which requires higher doses .
  • In 5-HT1A-mediated assays, CBDA-ME shows 100-fold greater potency than CBDA in suppressing nausea and anxiety .

CBDA-ME vs. CBD

Property CBDA-ME (HU-580) CBD
Receptor Mechanism Primarily 5-HT1A and CB2 CB1/CB2, TRPV1, and PPARγ
Antidepressant Dose Effective at 0.1–1 mg/kg Requires 10–100x higher doses
Anti-nausea Superior efficacy in acute models Moderate efficacy

Key Findings :

  • CBDA-ME’s antidepressant effects are linked to CB2 receptor modulation, a distinct pathway from CBD’s broader receptor interactions .
  • While both compounds reduce nausea, CBDA-ME achieves this at significantly lower doses due to its 5-HT1A specificity .

CBDA-ME vs. Other Acid Derivatives (e.g., CBGA Methyl Ester)

Property CBDA-ME (HU-580) CBGA Methyl Ester
Stability High High (similar esterification strategy)
Therapeutic Evidence Robust (nausea, depression, antiviral) Limited (anticipatory focus on stability)

Key Findings :

  • Both CBDA-ME and CBGA methyl ester are stabilized via esterification, but CBDA-ME has broader preclinical validation .
  • CBGA methyl ester’s pharmacological profile remains understudied compared to CBDA-ME .

Research Findings and Mechanisms

5-HT1A Receptor-Mediated Effects

CBDA-ME’s anti-nausea and anxiolytic effects are attributed to its potent 5-HT1A receptor activation. In vitro assays demonstrate its superiority over CBDA in enhancing receptor signaling, translating to in vivo efficacy in rodent models of motion sickness and conditioned nausea .

CB2 Receptor in Antidepressant Effects

Recent studies suggest CBDA-ME reduces depression-like behavior in Wistar Kyoto rats via CB2 receptor modulation, a novel mechanism distinct from traditional SSRIs or CBD . This finding positions CBDA-ME as a candidate for treatment-resistant depression .

Antiviral Activity

CBDA-ME inhibits SARS-CoV-2 variants more effectively than CBDA, with stability confirmed via UHPLC-HRMS analysis.

Q & A

Q. What is the primary mechanism of action underlying CBDA-ME's anti-nausea effects?

CBDA-ME suppresses nausea through 5-HT1A receptor agonism , as demonstrated in rodent models. It enhances serotonin receptor activation, reducing LiCl-induced conditioned gaping (a nausea proxy) in rats. Methodologically, studies use selective 5-HT1A antagonists (e.g., WAY-100635) to confirm receptor specificity . For example, Pertwee et al. (2018) showed CBDA-ME's effects were blocked by 5-HT1A antagonists, confirming receptor mediation .

Q. How is CBDA-ME synthesized and stabilized for experimental use?

CBDA-ME is synthesized via esterification of cannabidiolic acid (CBDA) with methanol under acidic conditions, improving stability over CBDA. Stability is validated using ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) to monitor degradation under varying pH and temperature conditions .

Q. What experimental models are standard for assessing CBDA-ME's anxiolytic effects?

The elevated plus maze (EPM) and light-dark box tests in rats are standard. Doses as low as 1 mg/kg CBDA-ME reduce anxiety-like behaviors, with effects blocked by 5-HT1A antagonists. These models are paired with microdialysis to measure serotonin release in the dorsal raphe nucleus .

Advanced Research Questions

Q. How do contradictory findings about CBDA-ME's receptor targets (5-HT1A vs. CB2) inform its antidepressant mechanisms?

Emerging data suggest context-dependent receptor engagement :

  • 5-HT1A activation mediates acute anti-nausea and anxiolytic effects .
  • CB2 receptor modulation is implicated in chronic antidepressant effects. In female WKY rats (a depression model), CBDA-ME's effects were blocked by CB2 antagonists, suggesting a secondary pathway .
    Experimental resolution : Use knockout models (e.g., 5-HT1A⁻/⁻ or CB2⁻/⁻ mice) to isolate receptor contributions.

Q. What methodological challenges arise when comparing CBDA-ME's in vitro vs. in vivo antiviral activity?

  • In vitro : CBDA-ME neutralizes SARS-CoV-2 variants (EC50: 2.3–5.1 µM) by binding spike protein subdomains, validated via surface plasmon resonance (SPR) and molecular docking simulations .
  • In vivo : Translating results requires addressing bioavailability and host immune interactions . Current studies lack robust animal models of COVID-19, relying instead on transgenic mice expressing human ACE2 receptors .

Q. How do pharmacokinetic properties of CBDA-ME influence experimental design in neurobehavioral studies?

  • Short half-life : CBDA-ME’s effects peak at 30–60 mins post-administration in rodents, necessitating precise timing in behavioral assays .
  • Brain penetration : Lipid nanoparticle encapsulation improves blood-brain barrier permeability, as shown in LC-MS/MS pharmacokinetic profiles .

Q. What evidence supports CBDA-ME's synergy with other cannabinoids in pain models?

In carrageenan-induced hyperalgesia, CBDA-ME combined with ∆9-THC reduces edema by 40% (vs. 25% alone). Synergy is quantified via isobolographic analysis , revealing supra-additive interactions at 5-HT1A and TRPV1 receptors .

Data Contradiction Analysis

Q. Why do studies report conflicting dose-response relationships for CBDA-ME in depression models?

  • Low-dose efficacy : Doses ≤5 mg/kg reduce depression-like behavior in forced swim tests (FST) in male rodents .
  • Sex-dependent effects : Higher doses (10 mg/kg) are required in female WKY rats, potentially due to estrogen modulation of CB2 receptors .
    Resolution : Standardize sex, strain, and estrous cycle tracking in experimental designs.

Methodological Recommendations

Q. How should researchers control for CBDA-ME's instability in long-term studies?

  • Use lyophilized CBDA-ME stored at -80°C.
  • Validate stability via UHPLC-HRMS at multiple timepoints .
  • Include vehicle controls with matching pH to rule out ester hydrolysis .

Q. What assays are optimal for quantifying CBDA-ME's receptor binding affinity?

  • Radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A).
  • cAMP inhibition assays in HEK-293 cells expressing human 5-HT1A receptors (IC50: 98 nM for CBDA-ME) .

Emerging Research Directions

Q. Can CBDA-ME modulate neurochemical pathways beyond serotonin?

Yes. In rats, CBDA-ME increases hypothalamic c-Fos expression (a neural activity marker) and upregulates BDNF in the hippocampus , suggesting broader neurotrophic effects .

Q. What innovations in formulation could enhance CBDA-ME's translational potential?

  • Lipid-based nanoparticles improve oral bioavailability (e.g., 2.3-fold increase in Cmax in murine models) .
  • Prodrug strategies using esterase-resistant linkages (e.g., cyclopropyl esters) to prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.